molecular formula C15H13N3O B7501479 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one

1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one

Cat. No. B7501479
M. Wt: 251.28 g/mol
InChI Key: BLULVMRVOKAPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one, also known as MQMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MQMP belongs to the family of quinoxaline derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.

Mechanism of Action

The exact mechanism of action of 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have reported that this compound can modulate various biochemical and physiological processes in cells and tissues. This compound has been shown to reduce oxidative stress, inflammation, and cell proliferation, and induce apoptosis in cancer cells. Additionally, this compound has been reported to improve glucose and lipid metabolism and reduce insulin resistance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one in lab experiments is its relatively simple synthesis method and low cost. Additionally, this compound has been shown to possess various pharmacological activities, making it a versatile compound for studying different biological processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for research on 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the molecular targets and signaling pathways modulated by this compound, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, studies on the safety and toxicity of this compound in animal models and humans are needed to evaluate its potential as a therapeutic agent.

Synthesis Methods

1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one can be synthesized by reacting 2-acetylpyridine with 3-methylquinoxaline-2-carbaldehyde in the presence of a base, such as potassium carbonate, in refluxing ethanol. The product can be purified by recrystallization from ethanol to obtain a white crystalline solid with a melting point of 185-187°C.

Scientific Research Applications

1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one has been shown to possess various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Studies have reported that this compound can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. This compound has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been reported to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors.

properties

IUPAC Name

1-[(3-methylquinoxalin-2-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11-14(10-18-9-5-4-8-15(18)19)17-13-7-3-2-6-12(13)16-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLULVMRVOKAPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3C=CC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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